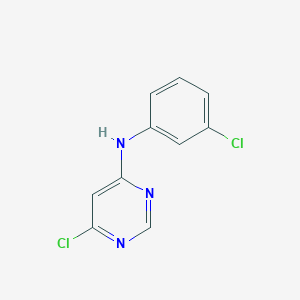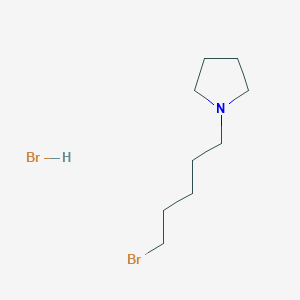
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is an organic compound that features a nitro group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline typically involves the alkylation of 4-nitroaniline with 3,3-dimethylbut-1-yne. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include alkyl halides and strong bases.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for efficiency and yield, often incorporating continuous monitoring and quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3,3-Dimethylbut-1-yn-1-yl)-4-aminobenzene.
科学的研究の応用
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aniline moiety can participate in binding interactions with proteins and enzymes, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-(3,3-Dimethylbut-1-yn-1-yl)-1,4-dimethylbenzene
- 3,3-Dimethyl-1-butyne
Uniqueness
2-(3,3-Dimethylbut-1-yn-1-yl)-4-nitroaniline is unique due to the presence of both a nitro group and an aniline moiety, which confer distinct chemical and biological properties
特性
CAS番号 |
682357-48-8 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC名 |
2-(3,3-dimethylbut-1-ynyl)-4-nitroaniline |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)7-6-9-8-10(14(15)16)4-5-11(9)13/h4-5,8H,13H2,1-3H3 |
InChIキー |
AITVBHIHNXNCSP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C#CC1=C(C=CC(=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


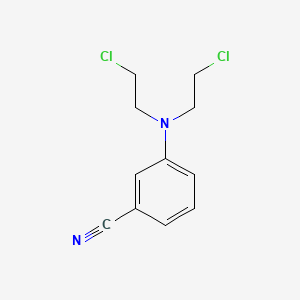
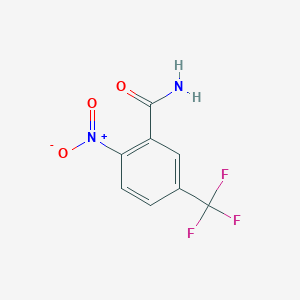


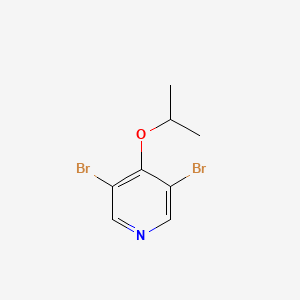

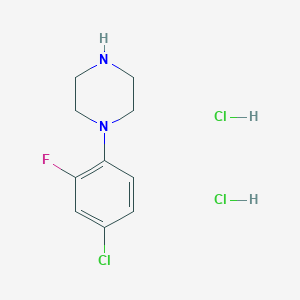

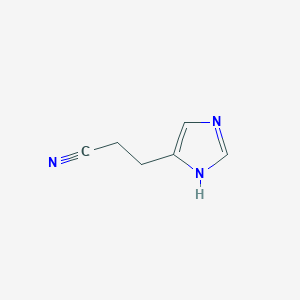
![2-Amino-6-bromo-7-methylimidazo[4,5-b]pyridine](/img/structure/B11925926.png)
